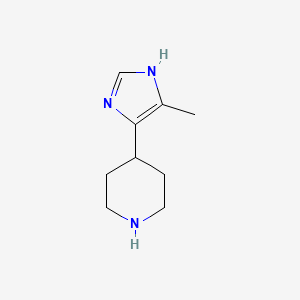
4-(4-Methyl-1H-imidazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1H-imidazol-4-yl)piperidine is a compound that features a piperidine ring substituted with a 5-methyl-1H-imidazol-4-yl group. This compound belongs to the class of imidazole-containing compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylimidazole with piperidine under specific conditions to form the desired product. The reaction may require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methyl-1H-imidazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the imidazole ring or the piperidine ring to modify the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups onto the imidazole or piperidine rings.
Scientific Research Applications
4-(5-Methyl-1H-imidazol-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)piperidine: Another imidazole-containing piperidine with different substituents on the imidazole ring.
4-(1H-Imidazol-2-yl)piperidine: A similar compound with an unsubstituted imidazole ring.
4-(5-Methyl-1H-imidazol-2-yl)piperidine: A compound with a methyl group at a different position on the imidazole ring.
Uniqueness: 4-(5-Methyl-1H-imidazol-4-yl)piperidine is unique due to the specific position of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets and varied applications in research and industry.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-9(12-6-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
OAAFGNFILDPKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B8717225.png)
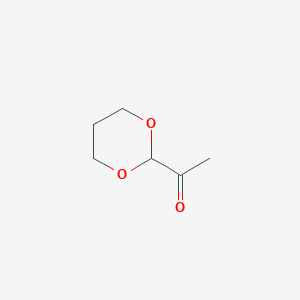
![3-(2-Chloroethyl)-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B8717237.png)
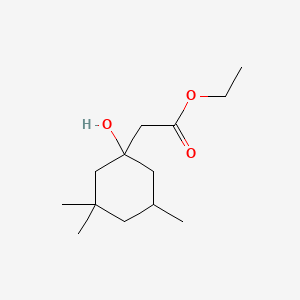
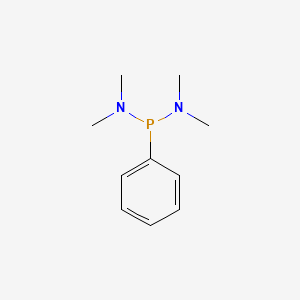
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8717251.png)

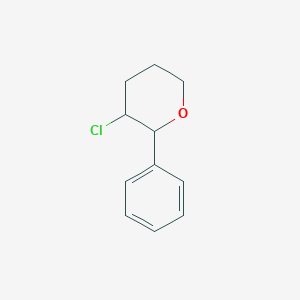
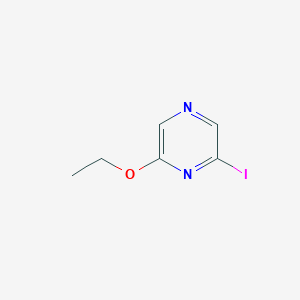
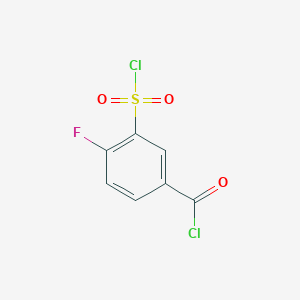
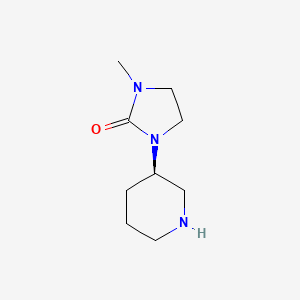
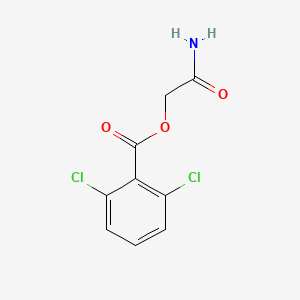
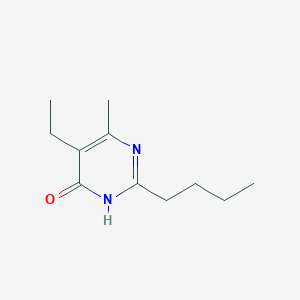
![1,2-Dihydro-3H-pyrido[3,2,1-kl]phenothiazin-3-one](/img/structure/B8717317.png)
